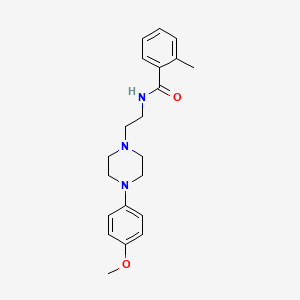

N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)-2-methylbenzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)-2-methylbenzamide” is a chemical compound. Its molecular formula is CHNO . It is related to the class of compounds known as piperazines, which are commonly found in pharmaceuticals and agrochemicals .

Synthesis Analysis

The synthesis of compounds similar to “N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)-2-methylbenzamide” involves a series of reactions. For instance, the synthesis of pyridazinones containing the (4-methoxyphenyl)piperazine moiety involved a six-step reaction . The nucleophilic substitution reaction of 3,6-dichloropyridazine and 1-(4-methoxyphenyl)piperazine was the starting point .Molecular Structure Analysis

The molecular structure of “N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)-2-methylbenzamide” and similar compounds has been elucidated using various techniques such as HRMS, IR, 1H and 13C NMR experiments .Chemical Reactions Analysis

The chemical reactions involving “N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)-2-methylbenzamide” and similar compounds are complex. For example, the co-crystallization of N-(4-methoxyphenyl)piperazine and 4-methylbenzoic acid yielded a 1:1 salt .Physical And Chemical Properties Analysis

The physical and chemical properties of “N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)-2-methylbenzamide” and similar compounds are determined using various techniques. For instance, the structure of the product was characterized with 1H NMR, 13C NMR and HRMS .科学的研究の応用

Antipsychotic Agents

The piperazine moiety in this compound has been explored for its potential as an antipsychotic agent. Researchers investigate its ability to modulate neurotransmitter receptors, particularly dopamine and serotonin receptors, which play a crucial role in mental health. By understanding its interactions with these receptors, scientists aim to develop novel antipsychotic drugs with improved efficacy and reduced side effects .

Neuroprotection Against Aluminum-Induced Toxicity

Studies have explored the neuroprotective effects of piperazine derivatives, including our compound. Specifically, it has shown promise in mitigating aluminum-induced neurotoxicity. In silico and in vivo experiments provide insights into its protective mechanisms, making it a potential candidate for preventing neurodegenerative diseases .

Potential in Parkinson’s and Alzheimer’s Disease

The piperazine ring has been studied in the context of neurodegenerative diseases. Researchers investigate whether our compound can modulate pathways associated with Parkinson’s and Alzheimer’s disease. Its ability to enhance neuronal survival and reduce neuroinflammation is of particular interest .

作用機序

Compounds similar to “N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)-2-methylbenzamide” have been studied for their potential therapeutic effects. For instance, pyridazinones containing the (4-methoxyphenyl)piperazine moiety have been investigated as AChE/BChE inhibitors . These compounds inhibit acetylcholinesterase, an important enzyme in acetylcholine hydrolysis, thereby increasing acetylcholine levels .

Safety and Hazards

The safety and hazards associated with “N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)-2-methylbenzamide” and similar compounds are important considerations. For example, “4-[4-(4-methoxyphenyl)piperazin-1-yl]aniline” has hazard statements H302, H312, H332 and precautionary statements P261, P264, P270, P271, P280, P301 + P312 + P330, P302 + P352 + P312, P304 + P340 + P312, P363, P402 + P404, P501 .

将来の方向性

The future directions for research on “N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)-2-methylbenzamide” and similar compounds are promising. For instance, compounds with alpha1-adrenergic affinity in the range from 22 nM to 250 nM have been identified as promising lead compounds for further investigation as potential alpha1-adrenergic receptor antagonists .

特性

IUPAC Name |

N-[2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]-2-methylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H27N3O2/c1-17-5-3-4-6-20(17)21(25)22-11-12-23-13-15-24(16-14-23)18-7-9-19(26-2)10-8-18/h3-10H,11-16H2,1-2H3,(H,22,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQAVXFDVWAMTQX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(=O)NCCN2CCN(CC2)C3=CC=C(C=C3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H27N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)-2-methylbenzamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![8-{3-[(1-methylpiperidin-4-yl)amino]piperidin-1-yl}[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one](/img/structure/B2554645.png)

![2-[(3,4-Dimethylphenyl)carbamoyl]cyclohexane-1-carboxylic acid](/img/structure/B2554646.png)

![4-Ethyl-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid](/img/structure/B2554650.png)

![N-cyclopentyl-2-methyl-3-phenyl-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-amine](/img/structure/B2554652.png)

![Ethyl 2-[(5-{[(1-benzofuran-2-ylmethoxy)carbonyl]amino}-1,3,4-thiadiazol-2-yl)sulfanyl]acetate](/img/structure/B2554654.png)

![N-(3-methylphenyl)-2-{[3-oxo-2-(2-{[(thiophen-2-yl)methyl]carbamoyl}ethyl)-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}butanamide](/img/structure/B2554662.png)

![N1-(2-ethoxyphenyl)-N2-(2-(2-(o-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2554664.png)

![2-(2-Chloropropanoyl)-1-methyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-6-carbonitrile](/img/structure/B2554665.png)

![3-(4-Methoxy-1-naphthyl)-1-[4-(2-pyridinyl)piperazino]-2-propen-1-one](/img/structure/B2554668.png)